molecular formula C32H45NO11 B1447524 Fmoc-N-amido-PEG7-acid CAS No. 1863885-74-8

Fmoc-N-amido-PEG7-acid

Cat. No. B1447524
CAS RN: 1863885-74-8
M. Wt: 619.7 g/mol
InChI Key: QTWMNLIXRWCJSM-UHFFFAOYSA-N
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Description

Fmoc-N-amido-PEG7-acid is a PEG linker containing an Fmoc-protected amine and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The Fmoc group can be deprotected under basic conditions to obtain the free amine which can be used for further conjugations .


Synthesis Analysis

The Fmoc group can be deprotected under basic conditions to obtain the free amine which can be used for further conjugations . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .


Molecular Structure Analysis

The molecular formula of Fmoc-N-amido-PEG7-acid is C32H45NO11 . It has a molecular weight of 619.7 g/mol .


Chemical Reactions Analysis

The Fmoc group can be deprotected under basic conditions to obtain the free amine which can be used for further conjugations . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .


Physical And Chemical Properties Analysis

Fmoc-N-amido-PEG7-acid has a molecular weight of 619.7 g/mol . It has a molecular formula of C32H45NO11 .

Scientific Research Applications

Drug Delivery Systems

Fmoc-N-amido-PEG7-acid: is widely used in the development of drug delivery systems due to its hydrophilic PEG spacer which increases solubility in aqueous media . This compound can be used to modify therapeutic molecules, improving their solubility and stability in biological environments. The terminal carboxylic acid allows for the attachment of drugs, targeting molecules, or imaging agents, facilitating the creation of conjugated systems for targeted therapy.

Surface Modification of Nanoparticles

The compound’s ability to form stable amide bonds with primary amine groups is utilized in the surface modification of nanoparticles . This application is crucial for creating biocompatible surfaces that can evade the immune system, enhancing the circulation time of nanoparticles used in medical imaging and targeted drug delivery.

Synthesis of PROTACs

Fmoc-N-amido-PEG7-acid: serves as a PEG-based PROTAC linker . PROTACs (Proteolysis Targeting Chimeras) are molecules designed to degrade specific proteins within cells. The linker’s role is to connect the ligand for the target protein with the ligand for an E3 ubiquitin ligase, leading to the target protein’s ubiquitination and subsequent degradation by the proteasome.

Peptide Synthesis

The Fmoc group of Fmoc-N-amido-PEG7-acid can be deprotected under basic conditions to obtain a free amine, which is then available for peptide bond formation . This is particularly useful in solid-phase peptide synthesis, where the compound can act as a spacer and protectant, improving the yield and purity of the synthesized peptides.

Molecular Diagnostics

In molecular diagnostics, Fmoc-N-amido-PEG7-acid can be used to conjugate small molecules or peptides to diagnostic probes . The enhanced solubility and stability provided by the PEG spacer make it an ideal choice for developing sensitive and specific diagnostic tools.

Protein Tyrosine Kinase Activity Analysis

The compound has been mentioned in the context of robust methods for the quantitative analysis of cellular protein tyrosine kinase activities . Such analyses are critical for understanding oncogenic signaling pathways, discovering new targeted drugs, and monitoring patients during cancer treatment.

Mechanism of Action

Target of Action

Fmoc-N-amido-PEG7-acid is primarily targeted towards the creation of stable amide bonds . The compound contains an Fmoc-protected amine and a terminal carboxylic acid . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations .

Mode of Action

The mode of action of Fmoc-N-amido-PEG7-acid involves two main steps. First, the Fmoc group is deprotected under basic conditions to obtain the free amine . This free amine can then be used for further conjugations. Second, the terminal carboxylic acid can react with primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond .

Biochemical Pathways

The biochemical pathways affected by Fmoc-N-amido-PEG7-acid are primarily related to the formation of stable amide bonds . The compound’s ability to form these bonds can influence various biochemical pathways, particularly those involving protein and peptide synthesis.

Pharmacokinetics

The pharmacokinetics of Fmoc-N-amido-PEG7-acid are largely determined by its hydrophilic PEG spacer . This spacer increases the compound’s solubility in aqueous media, which can impact its absorption, distribution, metabolism, and excretion (ADME) properties . The increased solubility can enhance the bioavailability of Fmoc-N-amido-PEG7-acid, allowing it to effectively reach its target sites and perform its intended functions.

Result of Action

The primary result of Fmoc-N-amido-PEG7-acid’s action is the formation of stable amide bonds . These bonds are crucial in various biological processes, including the synthesis of proteins and peptides. By facilitating the formation of these bonds, Fmoc-N-amido-PEG7-acid can influence the structure and function of these biomolecules.

Action Environment

The action of Fmoc-N-amido-PEG7-acid can be influenced by various environmental factors. For instance, the compound’s hydrophilic PEG spacer allows it to remain soluble in aqueous media . This means that the compound’s action, efficacy, and stability can be affected by the pH, temperature, and ionic strength of the aqueous environment. Furthermore, the deprotection of the Fmoc group requires basic conditions , meaning that the compound’s action can also be influenced by the presence of bases.

Future Directions

Fmoc-N-amido-PEG7-acid is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . This suggests potential applications in the development of new therapeutics.

properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H45NO11/c34-31(35)9-11-37-13-15-39-17-19-41-21-23-43-24-22-42-20-18-40-16-14-38-12-10-33-32(36)44-25-30-28-7-3-1-5-26(28)27-6-2-4-8-29(27)30/h1-8,30H,9-25H2,(H,33,36)(H,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWMNLIXRWCJSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H45NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

619.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-N-amido-PEG7-acid

CAS RN

1863885-74-8
Record name Fmoc-N-amido-PEG7-acid
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